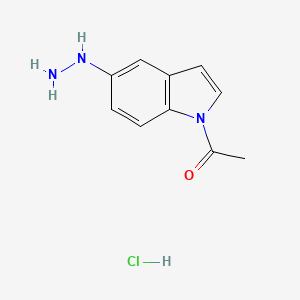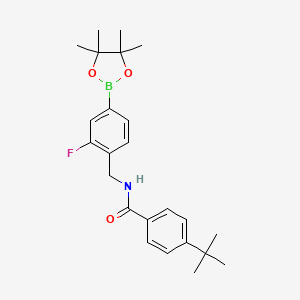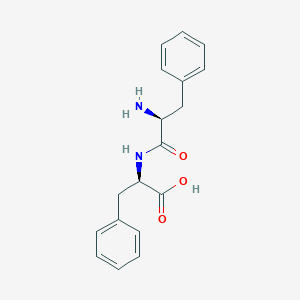
1-(Hept-6-ynoyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-6-ynoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(Hept-6-ynoyl)piperidine-4-carbonitrile involves several steps. One common method includes the reaction of piperidine with hept-6-ynoic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
1-(Hept-6-ynoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-(Hept-6-ynoyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-6-ynoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Hept-6-ynoyl)piperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
1-Piperidinecarbonitrile: Similar in structure but lacks the hept-6-ynoyl group.
Methyl 1-(hept-6-ynoyl)piperidine-4-carboxylate: Another derivative with a carboxylate group instead of a carbonitrile group.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-hept-6-ynoylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C13H18N2O/c1-2-3-4-5-6-13(16)15-9-7-12(11-14)8-10-15/h1,12H,3-10H2 |
InChI Key |
TVPRZQJREHGECS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC(=O)N1CCC(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
